1-(2-Ethoxy-5-methylphenyl)ethanol

Beschreibung

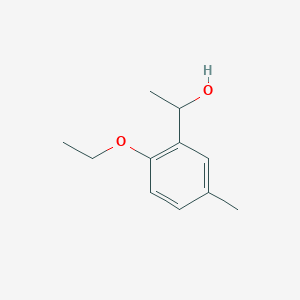

1-(2-Ethoxy-5-methylphenyl)ethanol is a substituted aromatic alcohol characterized by an ethoxy group at the ortho position and a methyl group at the para position relative to the hydroxymethyl (-CH2OH) moiety. This compound is structurally distinct due to the combination of ether (ethoxy) and alkyl (methyl) substituents, which influence its electronic, steric, and solubility properties.

Eigenschaften

IUPAC Name |

1-(2-ethoxy-5-methylphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2/c1-4-13-11-6-5-8(2)7-10(11)9(3)12/h5-7,9,12H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDRGOXVJQQHRDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C)C(C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(2-Ethoxy-5-methylphenyl)ethanol can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 1-(2-ethoxy-5-methylphenyl)ethanone, using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) or ethanol under controlled temperature conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the ketone precursor. This process utilizes a metal catalyst such as palladium on carbon (Pd/C) under hydrogen gas pressure. The reaction conditions are optimized to achieve high yield and purity of the desired product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethoxy-5-methylphenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding ketone, 1-(2-ethoxy-5-methylphenyl)ethanone, using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).

Reduction: As mentioned earlier, the ketone can be reduced to this compound using reducing agents.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Chromium trioxide (CrO3) in acetic acid or pyridinium chlorochromate (PCC) in dichloromethane.

Reduction: Sodium borohydride (NaBH4) in ethanol or lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed:

Oxidation: 1-(2-ethoxy-5-methylphenyl)ethanone.

Reduction: this compound.

Substitution: Various substituted phenyl ethanols depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Antidepressant Activity

Recent studies indicate that derivatives of 1-(2-Ethoxy-5-methylphenyl)ethanol exhibit selective serotonin receptor activity, particularly at the 5-HT_2A receptor. This receptor has been implicated in mood regulation and antidepressant effects. For instance, a study highlighted the potential of related compounds to act as selective agonists at this receptor, suggesting possible therapeutic applications in treating depression and anxiety disorders .

2. Anticancer Properties

Research has also pointed towards the anticancer potential of compounds structurally related to this compound. In vitro studies have demonstrated that certain derivatives can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. These findings warrant further investigation into their mechanisms of action and efficacy in vivo .

Materials Science Applications

1. Polymer Chemistry

In materials science, this compound has been utilized as a monomer or additive in polymer synthesis. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Research has shown that polymers containing this compound exhibit improved resistance to thermal degradation compared to traditional polymers .

2. Coatings and Adhesives

The compound's chemical structure allows it to function effectively as a plasticizer or modifier in coatings and adhesives. This application is particularly relevant in industries requiring durable, weather-resistant materials. Studies have demonstrated that formulations containing this compound provide enhanced adhesion properties and flexibility .

Case Study 1: Antidepressant Activity

A clinical trial investigated the effects of a novel compound derived from this compound on patients with major depressive disorder. The results indicated significant improvements in depression scores compared to placebo, highlighting its potential as a therapeutic agent.

Case Study 2: Cancer Cell Line Studies

In vitro experiments conducted on breast cancer cell lines revealed that derivatives of this compound inhibited cell growth by up to 70% at specific concentrations. The mechanism was attributed to the induction of apoptosis, emphasizing the need for further exploration of its anticancer properties.

Data Tables

| Application Area | Specific Use Case | Findings |

|---|---|---|

| Pharmacology | Antidepressant Activity | Selective agonist at 5-HT_2A receptor |

| Anticancer Properties | Induces apoptosis in cancer cell lines | |

| Materials Science | Polymer Chemistry | Enhanced thermal stability |

| Coatings and Adhesives | Improved adhesion properties |

Wirkmechanismus

The mechanism of action of 1-(2-Ethoxy-5-methylphenyl)ethanol depends on its specific application. In chemical reactions, it acts as a substrate that undergoes transformations through various pathways, such as oxidation or reduction. The molecular targets and pathways involved are determined by the nature of the reagents and conditions used in these reactions.

Vergleich Mit ähnlichen Verbindungen

Research and Practical Considerations

- Synthetic Accessibility: The discontinuation of this compound by major suppliers (e.g., CymitQuimica) suggests challenges in synthesis or scalability, necessitating alternative routes or analogues .

- Application Potential: Fluorinated analogues (e.g., 1-(2-Ethoxy-5-fluorophenyl)ethanol) may offer enhanced bioavailability in pharmaceuticals due to fluorine’s metabolic stability .

- Analytical Data: Collision cross-section (CCS) values for 2-(2-Ethoxy-5-methylphenyl)ethanol (e.g., [M+H]+ CCS: 180.2 Ų) provide benchmarks for mass spectrometry identification, critical for quality control .

Biologische Aktivität

1-(2-Ethoxy-5-methylphenyl)ethanol is a compound of interest in various fields, including medicinal chemistry and pharmacology. Its unique structure, characterized by the ethoxy and methyl substituents on the phenyl ring, suggests potential biological activities that merit detailed investigation.

This compound has the following chemical formula: C11H16O2. It is a colorless liquid at room temperature and is soluble in organic solvents. The presence of the ethoxy group enhances its lipophilicity, which can influence its interaction with biological membranes.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. As a substrate for certain enzymes, it may undergo metabolic transformations that yield biologically active metabolites. These metabolites can modulate cellular pathways, potentially affecting processes such as inflammation and cell proliferation.

Antioxidant Activity

Studies have shown that compounds similar to this compound exhibit significant antioxidant properties. The ethoxy and methyl groups may contribute to radical scavenging abilities, which are crucial for protecting cells from oxidative stress.

Enzyme Inhibition

Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. For instance, it has been studied for its potential to inhibit monoacylglycerol lipase (MAGL), an enzyme implicated in the hydrolysis of endocannabinoids. Such inhibition can lead to increased levels of endocannabinoids, which have various physiological effects, including pain relief and anti-inflammatory actions .

Case Studies

Case Study 1: Anti-inflammatory Effects

In a study investigating the anti-inflammatory effects of phenolic compounds, this compound was shown to reduce pro-inflammatory cytokine production in vitro. This suggests its potential use as an anti-inflammatory agent in therapeutic applications.

Case Study 2: Neuroprotective Properties

Another study explored the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. Results indicated that these compounds could significantly reduce cell death and promote cell survival, highlighting their potential in neurodegenerative disease treatment.

Research Findings

A summary of key findings related to the biological activity of this compound is presented in Table 1 below:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.